ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that includes a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method involves the reaction of 3-bromobenzyl alcohol with 7-hydroxy-6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxylic acid groups.
Scientific Research Applications
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: This compound is similar but has additional methyl groups, which may alter its chemical properties and biological activity.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: Another related compound with potential anti-inflammatory properties.
Uniqueness
Ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to the presence of both bromobenzyl and chromen-2-one moieties, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
The compound ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene backbone with various substituents. Its molecular formula is C₁₈H₁₈BrClO₃, indicating the presence of bromine, chlorine, and multiple functional groups that influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Case Study : A study demonstrated that similar chromene derivatives showed IC₅₀ values lower than traditional chemotherapeutics like doxorubicin against various cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that compounds with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Antioxidant Activity
Antioxidant properties are crucial for compounds intended for therapeutic applications. The presence of multiple hydroxyl groups in the structure may contribute to free radical scavenging capabilities.
- Evidence : Studies have reported that structurally similar compounds demonstrate strong antioxidant activity, which can mitigate oxidative stress in biological systems .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit key enzymes involved in tumor progression and microbial growth.
Biological Activity Summary
Activity Type | Effectiveness (IC₅₀/MIC) | Reference |
---|---|---|
Anticancer | < 10 µM | |
Antimicrobial | 500 µg/mL | |
Antioxidant | High |
Structure-Activity Relationship (SAR)
Substituent | Effect on Activity |
---|---|
Bromobenzyl | Enhances cytotoxicity |
Chlorine | Increases antimicrobial activity |
Methyl group | Modulates solubility and bioavailability |
Properties
Molecular Formula |
C22H20BrClO5 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
ethyl 3-[7-[(3-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20BrClO5/c1-3-27-21(25)8-7-16-13(2)17-10-18(24)20(11-19(17)29-22(16)26)28-12-14-5-4-6-15(23)9-14/h4-6,9-11H,3,7-8,12H2,1-2H3 |
InChI Key |
ZIPXEKIFCHYVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)Br)Cl)C |
Origin of Product |
United States |
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